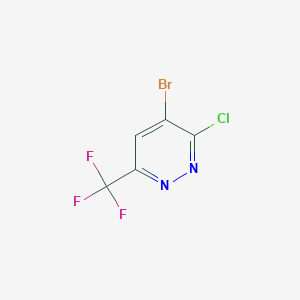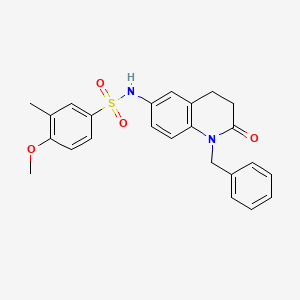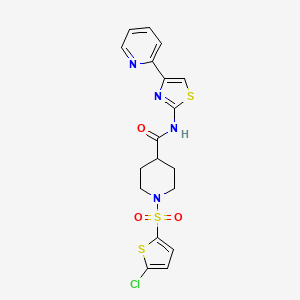![molecular formula C18H16FN3O2S B2691378 Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate CAS No. 688355-62-6](/img/structure/B2691378.png)
Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazolinone derivatives are a class of compounds that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .
Synthesis Analysis
Quinazolinones can be synthesized through a variety of methods. For instance, one efficient approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis
In the title molecule, the dihedral angle between the fluoro-substituted benzene ring and the pyrimidinone ring is 52.34°, while the dihedral angle between the fused benzene ring and the pyrimidinone ring is 3.30° .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions. For example, the reaction of 2-substituted benzoxazinone with ethyl-2-amino-4-thiazoleacetate yielded ethyl-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]acetate .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Applications
The synthesis of bioactive quinazolin-4(3H)-one derivatives, including compounds structurally related to Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate, has shown significant antitumor activity against various human tumor cell lines, such as melanoma, ovarian, renal, prostate, breast, and colon cancer cells. These compounds exhibit antitumor activities, in some cases, even surpassing the reference drug 5-fluorouracil, underscoring their potential in cancer treatment research (El-Badry, El-hashash, & Al-Ali, 2020).
Antibacterial and Antifungal Applications
New derivatives of 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]-quinazolin-5,1′-cyclohexane]-4(6H)-ones, related to the ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate structure, have been synthesized and shown to exhibit high anti-monoamine oxidase and antitumor activity. Their structure allows for significant applications in combating bacterial and fungal infections (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015).
Synthesis and Chemical Structure Analysis
An efficient synthesis strategy for a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one provides insights into the structural analysis of such compounds. This synthesis method, characterized by its simplicity and high conversion rate, offers a pathway to creating derivatives with potential applications in microbial resistance studies and the development of new pharmaceutical agents (Geesi, 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-2-24-16(23)11-25-18-21-15-6-4-3-5-14(15)17(22-18)20-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVMXAMBXGVRFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2691296.png)


![5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2691301.png)

![2-azido-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2691304.png)
![3-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B2691305.png)


![N-[2-(1-cyclohexenyl)ethyl]-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine](/img/structure/B2691310.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2691316.png)

